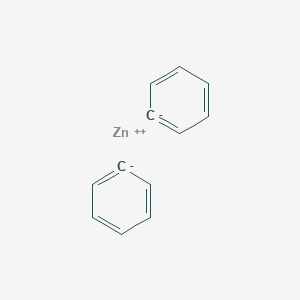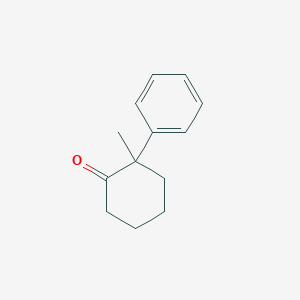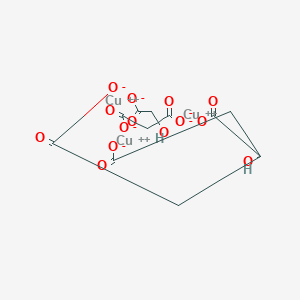
Copper citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper citrate is a coordination compound with the molecular formula C12H10Cu3O14. It is composed of three copper ions coordinated with two molecules of 2-hydroxypropane-1,2,3-tricarboxylate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Copper citrate typically involves the reaction of copper(II) salts with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the coordination complex. The reaction mixture is then heated to promote the coordination of copper ions with the tricarboxylate ligands .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using copper(II) sulfate and 2-hydroxypropane-1,2,3-tricarboxylic acid. The reaction is conducted in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Copper citrate undergoes various chemical reactions, including:
Oxidation: The copper ions in the compound can undergo oxidation reactions, leading to the formation of higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation states of copper.
Substitution: Ligands in the coordination complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the pH of the reaction medium.
Major Products Formed:
Oxidation: Higher oxidation state copper complexes.
Reduction: Lower oxidation state copper complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Copper citrate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in copper metabolism and enzyme function.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of Copper citrate involves the coordination of copper ions with the tricarboxylate ligands. This coordination facilitates electron transfer processes, making the compound an effective catalyst in various chemical reactions. The copper ions can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Copper(II) citrate: Similar coordination compound with citrate ligands.
Copper(II) acetate: Another copper coordination compound with acetate ligands.
Copper(II) sulfate: Common copper salt used in various applications.
Uniqueness: Copper citrate is unique due to its specific coordination with 2-hydroxypropane-1,2,3-tricarboxylate ligands, which imparts distinct chemical properties and reactivity compared to other copper coordination compounds .
Propriétés
Numéro CAS |
17263-57-9 |
|---|---|
Formule moléculaire |
C12H10Cu3O14 |
Poids moléculaire |
568.8 g/mol |
Nom IUPAC |
tricopper;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.3Cu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Clé InChI |
STDMRMREKPZQFJ-UHFFFAOYSA-H |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |
| 10402-15-0 3164-31-6 |
|
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


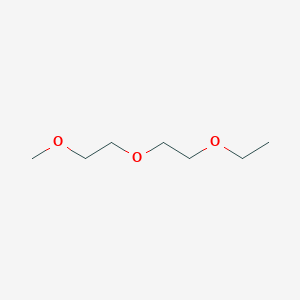
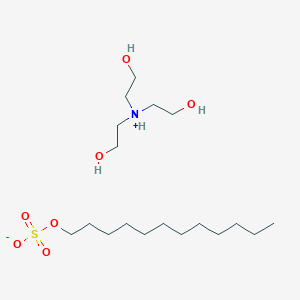
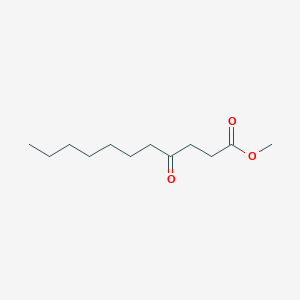
![S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimine](/img/structure/B92322.png)
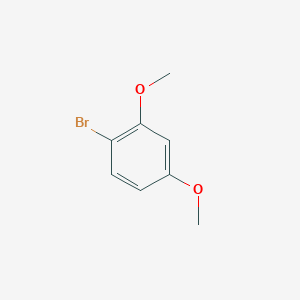
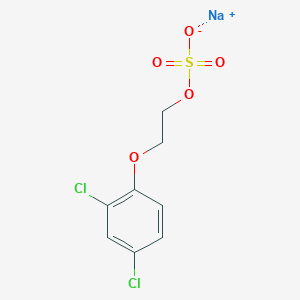
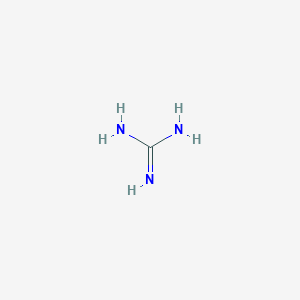
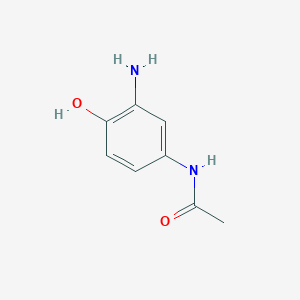
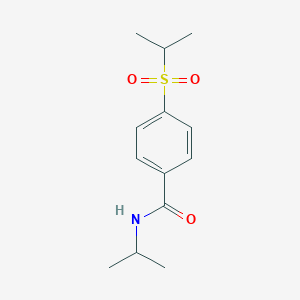
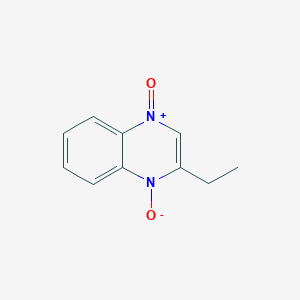

![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
